2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core
Preparation Methods
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile typically involves the reaction of aromatic aldehydes with o-phenylenediamine. This reaction is often carried out in the presence of N,N-dimethylformamide and sulfur, which facilitates the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin polymerization, it can prevent the proliferation of cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division and intracellular transport.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound also features a benzimidazole core and is used in similar applications.
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Another derivative with potential medicinal applications. The uniqueness of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRDVBRDIVABK-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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